

URAT1 inhibitor 8 chemical structure and properties

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An In-depth Technical Guide to URAT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

URAT1 inhibitor **8**, also identified as example 247 in patent literature, is a potent and selective inhibitor of the human urate transporter **1** (URAT1). URAT1, encoded by the SLC22A12 gene, is a key protein in the renal regulation of uric acid homeostasis. It is primarily expressed on the apical membrane of proximal tubule cells in the kidney, where it mediates the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. Inhibition of URAT1 is a clinically validated strategy for the treatment of hyperuricemia and gout, as it promotes the excretion of uric acid. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **URAT1** inhibitor **8**.

Chemical Structure and Properties

URAT1 inhibitor 8 is a synthetic molecule belonging to the sulfonamide class of compounds.

Chemical Structure:

Table 1: Physicochemical Properties of **URAT1 Inhibitor 8**



| Property | Value | Source |
|-------------------|--|--------|
| IUPAC Name | 4-(3-chloro-4- (hydroxymethyl)phenoxy)-3- cyano-N-(5-fluoropyridin-2- yl)benzenesulfonamide | N/A |
| Molecular Formula | C19H13CIFN3O4S | [1] |
| Molecular Weight | 433.84 g/mol | [1] |
| CAS Number | 1632005-33-4 | [1] |
| IC50 | 0.001 μΜ | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Recommended storage at -20°C | [1] |

Synthesis

The synthesis of **URAT1 inhibitor 8** can be achieved through a multi-step process. A key step involves the reaction of 3-chloro-4-(hydroxymethyl)phenol with a suitably functionalized benzenesulfonamide derivative.

Experimental Protocol: Synthesis of **URAT1 Inhibitor 8**

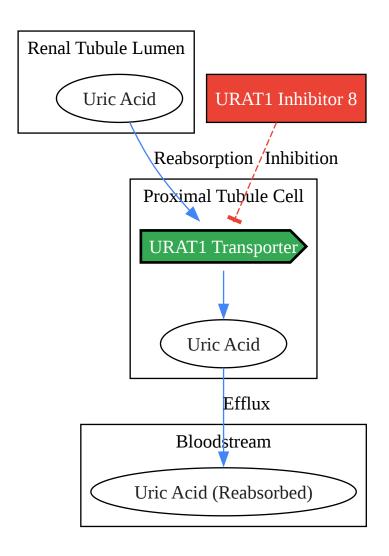
- Step 1: Synthesis of 3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(5-fluoropyridin-2-yl)benzenesulfonamide: This intermediate is prepared through a series of reactions involving the protection and functionalization of commercially available starting materials.
- Step 2: Coupling Reaction: To a solution of 3-chloro-4-(hydroxymethyl)phenol in a suitable solvent such as dimethyl sulfoxide (DMSO), is added 3-cyano-N-(2,4-dimethoxybenzyl)-4fluoro-N-(5-fluoropyridin-2-yl)benzenesulfonamide and a base, for instance, potassium carbonate.
- Step 3: Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period, typically around 72 hours, to ensure the completion of the nucleophilic aromatic substitution.



Step 4: Deprotection and Purification: Following the coupling reaction, the protecting groups
are removed under appropriate conditions. The final product, URAT1 inhibitor 8, is then
purified using standard techniques such as column chromatography to yield the desired
compound.

Biological Activity and Mechanism of Action

URAT1 inhibitor 8 exhibits high potency in inhibiting the function of the URAT1 transporter. The mechanism of action for URAT1 inhibitors, in general, involves the blockade of uric acid reabsorption in the proximal tubules of the kidneys.[2]



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